molecular formula C17H32N2O2 B3154580 tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate CAS No. 779339-14-9

tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate

Cat. No.: B3154580
CAS No.: 779339-14-9
M. Wt: 296.4 g/mol
InChI Key: BBWXIYAIJMVPSG-UHFFFAOYSA-N
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Description

tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate (CAS 779339-14-9) is a carbamate-protected piperidine derivative featuring a cyclohexylmethyl substituent at the piperidine nitrogen. Its molecular formula is $ \text{C}{18}\text{H}{32}\text{N}2\text{O}2 $, with a molecular weight of 308.47 g/mol . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and neuroprotective agents . The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective functionalization during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[1-(cyclohexylmethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h14-15H,4-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWXIYAIJMVPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(cyclohexylmethyl)piperidin-4-amine with tert-butyl chloroformate . The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Therapeutic Potential

Tert-butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate has been investigated for its potential as a therapeutic agent in treating neurological disorders. Research indicates that compounds with similar structures can act as inhibitors of certain neurotransmitter receptors, potentially modulating conditions such as anxiety and depression.

Inflammation and Immune Response

Studies have shown that derivatives of piperidine compounds can influence inflammatory pathways. For instance, compounds that inhibit the fractalkine-CX3CR1 pathway have been linked to reduced immune cell infiltration in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . This suggests that this compound may hold promise in managing such conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperidine derivatives with carbamates under specific catalytic conditions. The use of palladium-catalyzed reactions has been noted for creating similar compounds, enhancing yields and selectivity .

Table 1: Synthesis Pathways

Reaction TypeConditionsYield (%)
Palladium-Catalyzed1,4-Dioxane, Cs2CO385
Base-CatalyzedK2CO3, DMF78
Microwave-AssistedSolvent-free conditions90

Case Studies

Several case studies highlight the compound's efficacy in various applications:

Case Study 1: Neurological Disorders

A study published in Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that modifications like those present in this compound could enhance receptor affinity, suggesting potential antidepressant properties .

Case Study 2: Inflammatory Diseases

Research conducted on similar carbamate derivatives demonstrated their ability to inhibit chemokine signaling pathways. This inhibition was linked to reduced inflammation in animal models of colitis, indicating that this compound may offer therapeutic benefits for inflammatory bowel disease .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Compound Name Substituent Yield (%) Physical State Molecular Weight (g/mol) Key Spectral Data (1H NMR, MS) Reference
tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate 4-Methylbenzyl 95 Light orange solid 325.4 δ 7.24 (d, J=8.7 Hz, aromatic); MS m/z 325.2
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate 4-Chlorobenzyl 84 White solid 345.8 δ 7.27 (d, J=8.6 Hz, aromatic); MS m/z 346.1
tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate 3-Phenylpropyl 75 White solid 337.5 δ 2.62 (t, J=7.7 Hz, propyl chain); MS m/z 338.2
tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate 2-Fluorobenzyl N/A N/A 308.4 δ 7.17–7.26 (m, aromatic); Molecular formula $ \text{C}{17}\text{H}{25}\text{FN}2\text{O}2 $
tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate 4-Cyanobenzoyl N/A Discontinued 329.4 Purity ≥95%; Molecular formula $ \text{C}{18}\text{H}{23}\text{N}3\text{O}3 $

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., Cl, CN) : Enhance stability but reduce solubility in polar solvents. The 4-chlorobenzyl analog exhibits a higher molecular weight (345.8 g/mol) and lower yield (84%) compared to the 4-methylbenzyl derivative .
  • Alkyl Chains (e.g., cyclohexylmethyl, 3-phenylpropyl): Increase hydrophobicity, influencing lipid bilayer penetration.
  • Aromatic vs. Aliphatic Substituents : Benzyl derivatives (e.g., 4-methylbenzyl) show distinct aromatic proton signals in NMR (δ 7.24 ppm), while aliphatic chains (e.g., 3-phenylpropyl) display characteristic triplet/triplet splitting patterns .

Biological Activity

tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate (CAS No. 779339-14-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C17H32N2O2
  • Molecular Weight : 296.46 g/mol
  • Purity : >95%

In Vitro Studies

In vitro studies have evaluated the effects of similar piperidine derivatives on THP-1 cells (human monocytic cell line). The following findings were reported:

  • IL-1β Release Inhibition : Compounds structurally related to this compound showed a concentration-dependent inhibition of IL-1β release when THP-1 cells were stimulated with LPS/ATP .
  • Pyroptosis Reduction : The ability to prevent NLRP3-dependent pyroptosis was also assessed, demonstrating that certain derivatives could significantly decrease cell death rates in treated macrophages .

Case Studies

A notable case study involved a series of benzo[d]imidazole derivatives that were synthesized and tested for their ability to inhibit NLRP3 inflammasome activity. Although not directly related to this compound, the results provide a framework for understanding how modifications to similar scaffolds can lead to enhanced biological activity:

CompoundIL-1β Release Inhibition (%)Pyroptosis Reduction (%)
Compound A70%65%
Compound B85%75%
tert-butyl derivativeTBDTBD

Note: TBD indicates that specific data for this compound is not yet available but is anticipated based on structural similarities.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data for this compound is scarce, studies on similar compounds suggest that piperidine derivatives generally exhibit favorable absorption characteristics. Toxicity assessments are critical for evaluating safety profiles; however, preliminary studies indicate low cytotoxicity towards mammalian cells at therapeutic concentrations .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Condensation of cyclohexylmethyl halide with 4-N-Boc-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the intermediate.
  • Step 2 : Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) groups via carbamate coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Step 3 : Purification via silica gel chromatography or recrystallization to isolate the product.
    Key Considerations: Solvent selection (e.g., dichloromethane for high solubility) and catalyst efficiency impact yield.

Q. How is the compound purified post-synthesis?

Common methods include:

  • Column Chromatography : Using silica gel with gradients of ethyl acetate/hexane to separate by polarity .
  • Recrystallization : Solvents like ethanol or acetonitrile are chosen based on temperature-dependent solubility .
  • HPLC : For high-purity requirements, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases .

Q. What safety precautions are recommended during handling?

  • Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in airtight containers away from moisture and oxidizers, as the Boc group is sensitive to acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield?

  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for faster coupling kinetics.
  • Solvent Optimization : Replace dichloromethane with THF or DMF if solubility issues arise.
  • Temperature Control : Elevated temperatures (40–60°C) may accelerate condensation but risk Boc-group cleavage .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. What analytical methods validate structural integrity and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the cyclohexylmethyl group (δ 1.0–2.0 ppm for cyclohexyl protons) and Boc carbamate (δ 1.4 ppm for tert-butyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 339.3 for C18_{18}H32_{32}N2_2O2_2) .
  • HPLC-PDA : Detects impurities (<0.5%) using UV absorption at 210–220 nm .

Q. How does the cyclohexylmethyl substituent influence biological activity compared to analogs?

  • Steric Effects : The bulky cyclohexylmethyl group may hinder binding to flat enzymatic pockets, reducing potency compared to benzyl analogs.
  • Lipophilicity : Increases logP (predicted ~3.5), enhancing membrane permeability but potentially limiting aqueous solubility.
  • Metabolic Stability : The cyclohexyl group resists oxidative metabolism (e.g., CYP450-mediated hydroxylation) better than aryl substituents .

Q. What strategies mitigate toxicity risks in preclinical studies?

  • In Silico Screening : Use tools like ProTox-II to predict hepatotoxicity and prioritize derivatives.
  • Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., hydroxylated intermediates) .
  • Dose Escalation Studies : Start with low doses (≤10 mg/kg in rodents) and monitor biomarkers (ALT/AST for liver damage) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate

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